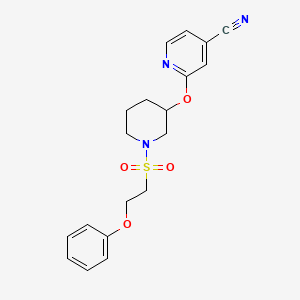

![molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1](/img/structure/B2382991.png)

3,6-Dibromoimidazo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

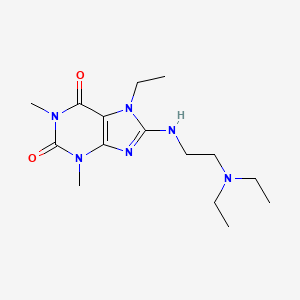

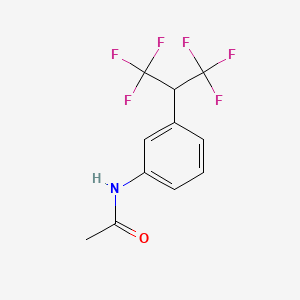

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing six-membered heterocyclic ring .

Molecular Structure Analysis

The InChI code for “3,6-Dibromoimidazo[1,2-a]pyrazine” is1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a yellow solid . It has a molecular weight of 276.92 g/mol . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

- Intermediate : 3,6-Dibromoimidazo[1,2-a]pyrazine serves as an intermediate in organic syntheses. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals and agrochemicals .

- Building Block : Scientists utilize this compound as a building block to design novel drug candidates. Its unique structure can be modified to create potential therapeutic agents targeting specific diseases .

- Functional Materials : Researchers explore the use of 3,6-Dibromoimidazo[1,2-a]pyrazine in designing functional materials. These materials may find applications in optoelectronics, sensors, and energy storage devices .

- Protein Kinase Inhibitors : The imidazo[1,2-a]pyrazine scaffold is known for its kinase inhibitory activity. Scientists investigate derivatives of this compound as potential protein kinase inhibitors, which play a crucial role in cancer therapy .

- Transition Metal Complexes : Researchers explore the reactivity of 3,6-Dibromoimidazo[1,2-a]pyrazine with transition metal complexes. These complexes can act as catalysts in various chemical reactions .

- Pesticide Development : The compound’s bromine atoms and heterocyclic structure make it interesting for designing new pesticides. Researchers study its efficacy against pests and explore its potential in crop protection .

Organic Synthesis and Medicinal Chemistry

Drug Discovery and Development

Materials Science

Chemical Biology

Catalysis

Agrochemicals

Safety and Hazards

Propiedades

IUPAC Name |

3,6-dibromoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWUZOUSWZZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromoimidazo[1,2-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)